BDP FL-PEG4-amine TFA salt
Overview
Description
BDP FL-PEG4-amine TFA salt is a BDP FL linker containing an amine group and a hydrophilic PEG spacer arm . The amine group makes the compound more reactive toward carboxylic acids, NHS esters, and other carbonyl groups . The hydrophilic PEG spacer arm can increase water solubility . It is a fluorescent PEG derivative .
Molecular Structure Analysis
The molecular formula of this compound is C24H37BF2N4O5 . It has a molecular weight of 510.4 g/mol . The functional group of this compound is an amine, and it contains a BDP-FL fluorophore .Chemical Reactions Analysis
The amine group in this compound makes the compound more reactive toward carboxylic acids, NHS esters, and other carbonyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 510.4 g/mol . It has an excitation maximum at 503 nm . It is soluble in DMSO, DMF, DCM, and has low solubility in water . The extinction coefficient at the excitation maximum is 80000, and the emission maximum is at 509 nm . The fluorescence quantum yield is 0.9 .Scientific Research Applications
Catalytic Applications : The trifluoroacetate guanidinium salt [TBD][TFA] ionic liquid has been used as a recyclable and reusable catalyst for the synthesis of formamides. This demonstrates its efficiency in catalyzing reactions under solvent-free conditions at room temperature (Baghbanian & Farhang, 2013).
Nanoparticle Synthesis : BDP nanoparticles have been synthesized via solvent anti-solvent precipitation using subcritical water and cold water as the solvent and anti-solvent, respectively. Polyethylene glycol (PEG), a non-ionic, hydrophilic polymer was introduced as stabilizers in this process (Pu et al., 2017).
Photoluminescent Materials : Thermoresponsive phenolic formaldehyde amine (PFA) derivatives with intrinsic photoluminescence have been prepared through modification with hydrophilic polyethylene glycol diglycidyl ether (PEG) and other compounds. These derivatives emit blue fluorescence and have applications in coating films for corrosion evaluation (Dai et al., 2018).
Drug Delivery Systems : The amphiphilic structure of BDP in combination with polyaminoacids, such as poly(ethylene glycol) thiol (PEG-SH), has been used to construct micelles for pulmonary drug delivery. These micelles demonstrate potential for delivering hydrophobic drugs in the treatment of pulmonary diseases (Craparo et al., 2011).
Bioimaging Applications : Amphiphilic BODIPY derivatives, including BDP derivatives, have been studied for their photophysical properties and applications in bioimaging in living cells. These compounds can self-assemble into various architectures in aqueous solutions and have been used for effective lysosome biological imaging (Yang et al., 2016).
Mechanism of Action
Target of Action
BDP FL-PEG4-amine TFA salt primarily targets carboxylic acids, N-hydroxysuccinimide (NHS) esters, and other carbonyl groups . The compound’s amine group makes it highly reactive towards these targets .
Mode of Action
The compound interacts with its targets through a chemical reaction. The amine group in the this compound reacts with carboxylic acids, NHS esters, and other carbonyl groups . This reaction is facilitated by the compound’s hydrophilic polyethylene glycol (PEG) spacer arm, which increases its water solubility .
Pharmacokinetics
The compound’s hydrophilic peg spacer arm is known to increase its water solubility , which could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by factors such as pH and temperature. Additionally, the compound’s hydrophilic PEG spacer arm can increase its water solubility , suggesting that the compound’s action and stability may be influenced by the hydration level of its environment.
Safety and Hazards
BDP FL-PEG4-amine TFA salt is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .
Future Directions
Biochemical Analysis
Biochemical Properties
The amine group in BDP FL-PEG4-amine TFA salt makes it more reactive toward carboxylic acids, NHS esters, and other carbonyl groups . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which they occur .
Molecular Mechanism
Its reactivity toward carboxylic acids, NHS esters, and other carbonyl groups suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules
Properties
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37BF2N4O5/c1-19-17-20(2)30-23(19)18-22-4-3-21(31(22)25(30,26)27)5-6-24(32)29-8-10-34-12-14-36-16-15-35-13-11-33-9-7-28/h3-4,17-18H,5-16,28H2,1-2H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLOPCACPMSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCN)C=C3[N+]1=C(C=C3C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37BF2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.